molecular formula C17H26ClNO2 B4411444 4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride

4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride

Cat. No. B4411444
M. Wt: 311.8 g/mol
InChI Key: QZSUEDZPFIJKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride, also known as PEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. PEPA is a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors by binding to a site distinct from the agonist binding site. This results in an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), which are the electrical signals that are generated when neurotransmitters bind to AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and plasticity in various brain regions, including the hippocampus and the prefrontal cortex. In addition, this compound has been shown to improve learning and memory in animal models, suggesting that it may have potential therapeutic applications in the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively modulate the activity of these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which can be a concern when using high concentrations of the compound.

Future Directions

There are several future directions for research on 4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride and its potential applications in neuroscience. One area of interest is the development of more selective and potent modulators of AMPA receptors, which could have therapeutic applications in the treatment of cognitive disorders. Another area of interest is the investigation of the role of AMPA receptors in the regulation of mood and emotion, which could have implications for the treatment of mood disorders such as depression and anxiety. Finally, the development of imaging techniques that can visualize the activity of AMPA receptors in vivo could provide valuable insights into the mechanisms underlying synaptic plasticity and memory formation.

Scientific Research Applications

4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride has been widely used in neuroscience research as a tool to study the function of AMPA receptors. AMPA receptors are involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By modulating the activity of AMPA receptors, this compound can be used to investigate the mechanisms underlying synaptic plasticity and memory formation.

properties

IUPAC Name

4-[4-(2-piperidin-1-ylethoxy)phenyl]butan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-15(19)5-6-16-7-9-17(10-8-16)20-14-13-18-11-3-2-4-12-18;/h7-10H,2-6,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSUEDZPFIJKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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